Propyl bêta-D-glucuronide

Vue d'ensemble

Description

Synthesis Analysis

The practical synthesis of β-acyl glucuronides, which include compounds like Propyl beta-D-glucuronide, has been described using allyl 2,3,4-tri-(O-allyloxycarbonyl)-d-glucuronate and 1-chloro-N,N,2-trimethyl-1-propenylamine. This process allows for the synthesis of β-acyl glucuronate in good yields, with the resulting acyl glucuronates showing sufficient solubility to organic solvents, thus facilitating their purification through conventional methods like silica gel column chromatography or crystallization, even in multigram quantities (Nagao, Suzuki, & Takano, 2016).

Molecular Structure Analysis

The molecular structure and degradation kinetics of 1-beta-O-acyl glucuronides have been extensively studied, providing insights into their electrophilic reactivity under physiological conditions. These studies help in understanding the structural factors affecting their stability and reactivity, essential for designing glucuronide-based drug conjugates with improved pharmacokinetic properties (Baba & Yoshioka, 2009).

Chemical Reactions and Properties

Enzyme-assisted synthesis and structural characterization of glucuronides, including those similar to Propyl beta-D-glucuronide, highlight the regio- and stereoselectivity of glucuronidation processes. These processes are critical for the metabolism of various pharmacologically active compounds and their subsequent excretion (Luukkanen et al., 1999).

Physical Properties Analysis

The analysis of physical properties, such as solubility and stability in organic solvents, is crucial for understanding the behavior of β-acyl glucuronides in different environments. This knowledge is pivotal in the purification and handling of these compounds during pharmaceutical development processes.

Chemical Properties Analysis

The intrinsic electrophilic reactivity of β-acyl glucuronides, as characterized by their degradation rate constants under physiological conditions, provides essential insights into their chemical properties. Understanding these properties helps in predicting the behavior of related compounds in biological systems and their potential implications in drug metabolism and adverse drug reactions (Baba & Yoshioka, 2009).

Applications De Recherche Scientifique

Études de glucuronidation

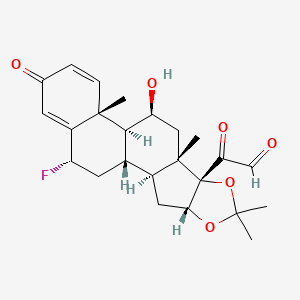

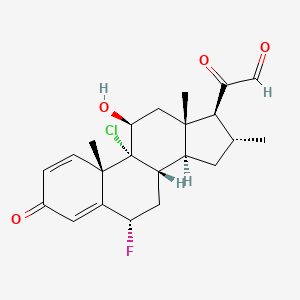

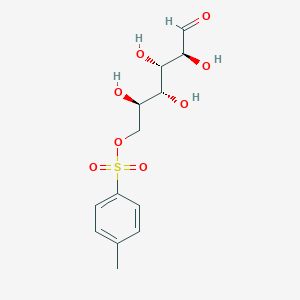

Le propyl bêta-D-glucuronide est un glucuronide d'un alcool aliphatique à chaîne courte formé par glucuronidation dans les microsomes hépatiques humains in vitro {svg_1}. Ceci en fait un composé précieux pour l'étude du processus de glucuronidation, une voie majeure de biotransformation de la plupart des médicaments, d'autres xénobiotiques et de certaines substances endogènes {svg_2}.

Études métaboliques

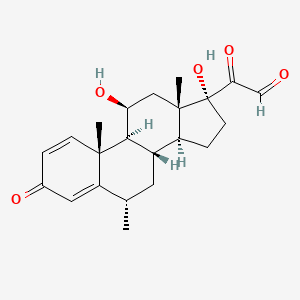

Le this compound peut être utilisé dans les études métaboliques. Par exemple, il a été utilisé dans la quantification simultanée du propylthiouracile et de son N-β-D glucuronide par HPLC-MS/MS {svg_3}. Cela aide à comprendre le métabolisme du propylthiouracile, un médicament utilisé pour la gestion de l'hyperthyroïdie et de la thyrotoxicose {svg_4}.

Études d'interaction médicamenteuse

La formation de this compound dans les microsomes hépatiques humains peut être influencée par d'autres substances, y compris les médicaments. Par conséquent, il peut être utilisé dans des études portant sur les interactions médicamenteuses potentielles au niveau de la glucuronidation {svg_5}.

Études de toxicologie

Le this compound peut être utilisé dans les études de toxicologie. Le processus de glucuronidation peut conduire à la formation de métabolites toxiques, et l'étude de ce processus avec le this compound peut fournir des informations sur les effets toxiques potentiels {svg_6}.

Études pharmacocinétiques

Le this compound peut être utilisé dans les études pharmacocinétiques pour comprendre comment l'organisme absorbe, distribue, métabolise et excrète les médicaments. La formation de this compound peut influencer la pharmacocinétique des médicaments {svg_7}.

Développement de méthodes analytiques

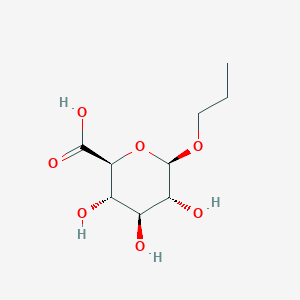

Le this compound a été utilisé dans le développement de méthodes analytiques, telles que la méthode HPLC-MS/MS pour la quantification simultanée du propylthiouracile et de son N-β-D glucuronide {svg_8}. Cela peut aider à la détection et à la quantification de ces substances dans les échantillons biologiques {svg_9}.

Mécanisme D'action

Orientations Futures

Recent advances in the detection of β-glucuronidase activity, which is significant in the metabolism of Propyl beta-D-glucuronide, have been made . These advances include the development of sensors for β-glucuronidase activity detection, which offer rapid and reliable detection . This could facilitate future mechanistic investigations on the metabolism of Propyl beta-D-glucuronide and may optimize its clinical application .

Analyse Biochimique

Biochemical Properties

Propyl Beta-D-Glucuronide is a product of the glucuronidation process, a major phase II metabolic pathway in the human body. It interacts with enzymes such as beta-glucuronidase (β-GLU), which is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .

Cellular Effects

The effects of Propyl Beta-D-Glucuronide on cells are not fully understood. The activity of β-GLU, with which it interacts, is known to be associated with the occurrence of some diseases. For instance, high levels of β-GLU activity in serum often accompany tumors in necrotic areas, while abnormally low levels may cause diseases such as liver failure and mucopolysaccharidosis .

Molecular Mechanism

The molecular mechanism of Propyl Beta-D-Glucuronide involves its interaction with β-GLU. This enzyme catalyzes the hydrolysis of Propyl Beta-D-Glucuronide, releasing glucuronic acid and propyl alcohol . This process is part of the body’s mechanism for detoxifying and eliminating foreign substances.

Temporal Effects in Laboratory Settings

The temporal effects of Propyl Beta-D-Glucuronide in laboratory settings are not well-documented. The activity of β-GLU, which interacts with Propyl Beta-D-Glucuronide, has been extensively studied. Changes in β-GLU activity are often associated with the occurrence of diseases and deterioration of water quality .

Metabolic Pathways

Propyl Beta-D-Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to substances to make them more water-soluble, facilitating their excretion from the body .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIZNQNCGFFJFO-KPRJIFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291175 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17685-07-3 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/no-structure.png)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)